3-Ethyl-4-(4-methylpiperazin-1-yl)aniline
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Overview
Description
3-Ethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 It is a derivative of aniline, featuring an ethyl group at the third position and a methylpiperazine group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 3-ethyl-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 3-ethyl-4-aminobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Ethyl-4-(4-methylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethyl group at the third position.
4-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethyl group entirely.
3-Ethyl-4-(4-methylpiperazin-1-yl)phenol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness
The presence of both the ethyl group and the methylpiperazine moiety in 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline makes it unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-ethyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H21N3/c1-3-11-10-12(14)4-5-13(11)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 |
InChI Key |
SPKSVNDBTWXMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)N2CCN(CC2)C |
Origin of Product |
United States |
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